molecular formula C16H27Br B8273370 1-Bromohexadeca-11-en-7-yne

1-Bromohexadeca-11-en-7-yne

Cat. No.: B8273370
M. Wt: 299.29 g/mol
InChI Key: HHZGMKKOCROKMP-UHFFFAOYSA-N
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Description

1-Bromohexadeca-11-en-7-yne is a halogenated unsaturated hydrocarbon with a 16-carbon backbone, featuring a bromine atom at position 1, a triple bond at position 7 (C7–C8), and a double bond at position 11 (C11–C12). Its molecular formula is C₁₆H₂₅Br, and it combines electrophilic bromine with conjugated alkyne-alkene functionality. Such compounds are typically used as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Heck reactions) to construct complex architectures. The presence of both unsaturated bonds may confer unique reactivity, though steric hindrance from the long alkyl chain could influence reaction pathways.

Properties

Molecular Formula

C16H27Br

Molecular Weight

299.29 g/mol

IUPAC Name

16-bromohexadec-5-en-9-yne

InChI

InChI=1S/C16H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3

InChI Key

HHZGMKKOCROKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC#CCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Chain Length : Shorter (6 carbons vs. 16 carbons).
  • Unsaturation : Contains only a terminal alkyne (C1–C2 triple bond), lacking an alkene group.
  • Molecular Weight : 161.04 g/mol (vs. ~297.3 g/mol for 1-Bromohexadeca-11-en-7-yne) .

Reactivity :

  • Terminal alkynes like 1-Bromohex-1-yne undergo facile Sonogashira coupling due to accessible sp-hybridized carbons.
  • The absence of an adjacent alkene reduces conjugation effects, limiting applications in cycloaddition or polymerization.

Applications : Primarily used in small-molecule synthesis, such as pharmaceutical intermediates.

1-(Bromomethyl)cyclohexene (C₇H₁₁Br)

Structural Differences :

  • Backbone : Cyclohexene ring vs. linear chain.
  • Functional Groups : Bromomethyl (–CH₂Br) substituent on a cyclohexene ring, lacking alkyne functionality.
  • Molecular Weight : 175.07 g/mol .

Reactivity :

  • The bromomethyl group facilitates nucleophilic substitution (e.g., SN2 reactions), while the cyclohexene ring may participate in Diels-Alder reactions.
  • The rigid cyclic structure enhances stability compared to linear alkenynes but limits flexibility in synthesis.

Applications : Useful in synthesizing cyclic ethers or heterocycles via ring-opening reactions.

7-(1-Acetoxymethylidene)Benzonorbornadiene (C₁₄H₁₂O₂)

Structural Differences :

  • Core Structure: Norbornadiene fused with a benzene ring, bearing an acetoxymethylidene group at position 6.
  • Functional Groups : Contains ester (acetoxy) and exocyclic double bond, differing from bromoalkenynes.

Reactivity :

  • Acidic hydrolysis yields formyl derivatives, highlighting the electrophilic nature of the exocyclic alkene .
  • The absence of halogen atoms limits utility in cross-coupling but enables carbonyl-based transformations.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity
This compound C₁₆H₂₅Br ~297.3 Br, Alkyne (C7), Alkene (C11) Cross-coupling, tandem addition at alkyne/alkene
1-Bromohex-1-yne C₆H₉Br 161.04 Br, Terminal Alkyne Sonogashira coupling, halogen displacement
1-(Bromomethyl)cyclohexene C₇H₁₁Br 175.07 Br, Cyclohexene SN2 substitutions, Diels-Alder reactions
7-(1-Acetoxymethylidene)Benzonorbornadiene C₁₄H₁₂O₂ 236.25 Acetoxy, Exocyclic Alkene Hydrolysis to aldehydes, cycloadditions

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